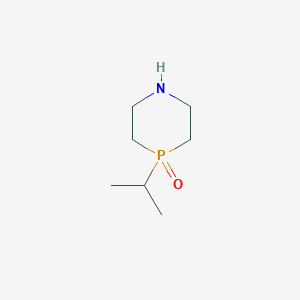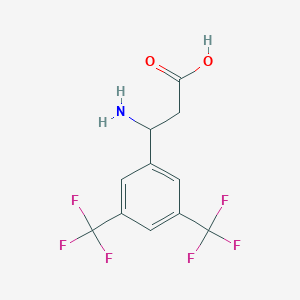
2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, commonly known as DPPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPE belongs to the class of compounds known as pyridazinone derivatives and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research on structurally related compounds, such as thiazolidinone and azetidinone derivatives, indicates potential antibacterial properties. These compounds have been synthesized and evaluated for their activity against various microorganisms, including gram-positive and gram-negative bacteria. The synthesis of novel thiazolidinone and acetidinone derivatives and their evaluation for antimicrobial activity suggest a broader application of similar compounds in developing new antibacterial agents (Mistry, Desai, & Intwala, 2009).
Antioxidant Properties
Compounds with a similar chemical structure have been synthesized to evaluate their antioxidant properties. The synthesis and assessment of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity indicate the potential of these compounds in preventing oxidative stress-related damages. This work reveals that some of these compounds exhibit considerable antioxidant activity, suggesting a possible application for related compounds in creating new antioxidants (Gopi & Dhanaraju, 2020).
Antimicrobial and Antifungal Activities
Another study focused on the preparation and antibacterial activity of new 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives. These derivatives were synthesized and evaluated for their cytotoxic activity against various strains of bacteria and fungi. The findings suggest some of these compounds possess good antibacterial and antifungal abilities, highlighting the potential for similar compounds to be used in combating infectious diseases (Le, Pham, & Nguyen, 2018).
Synthesis and Application in Base Oil Improvement
Pyridazinone derivatives have been synthesized and characterized for their applications in improving base oil characteristics. These derivatives showed significant antioxidant properties when tested with local base oil, indicating their potential use in enhancing the quality and stability of lubricating oils. This research opens the door to using similar compounds for industrial applications related to lubricants and base oils improvement (Nessim, 2017).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-11-5-7-16(13(20)9-11)26-10-18(25)21-14-4-2-1-3-12(14)15-6-8-17(24)23-22-15/h1-9H,10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFBBVVBFRDSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)
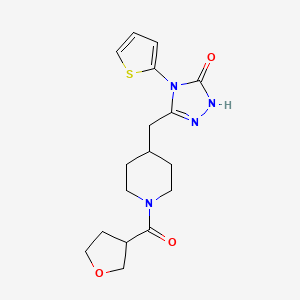
![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)
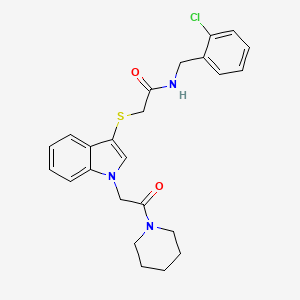
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)
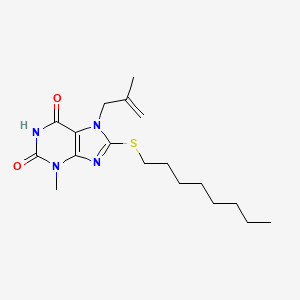
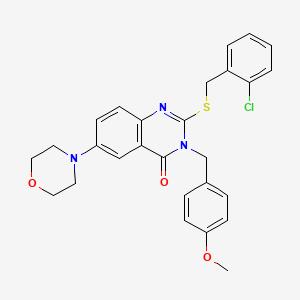

![9-Methyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2843868.png)
